2-(4-(Benzyloxy)phenyl)propane-1,3-diol
Overview
Description
Mechanism of Action
Target of Action
It is known that benzyloxy compounds often interact with enzymes and receptors in the body, influencing various biochemical processes .
Mode of Action
Benzyloxy compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that benzyloxy compounds can influence various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .
Result of Action
Given its potential interactions with enzymes and receptors, it could influence a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propane-1,3-diol. For instance, the compound’s solubility in water and organic solvents like ethanol and acetone suggests that it could be affected by the polarity of its environment . Additionally, its stability under inert atmosphere and room temperature conditions indicates that it could be sensitive to oxygen and heat .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that could influence biochemical reactions.
Molecular Mechanism
It is known that the compound can undergo free radical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(4-(Benzyloxy)phenyl)propane-1,3-diol involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the desired ether . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1,3-propanediol: A closely related compound with similar structural features.
4-(Benzyloxy)benzaldehyde: Another compound with a benzyl ether group attached to a benzene ring.
Uniqueness
2-(4-(Benzyloxy)phenyl)propane-1,3-diol is unique due to its specific structural arrangement, which provides distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPRBDFDOSTDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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